2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
The compound 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide (hereafter referred to as the target compound) features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 4-methylphenyl group at position 2. The acetamide moiety is further modified with a (4-methylphenyl)methyl group. This spirocyclic framework is notable for its conformational rigidity, which may enhance binding specificity in pharmacological contexts.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-3-7-19(8-4-17)15-25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCMEHOXBHQZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Spiro Ring Substitution
Substituent Position and Electronic Effects
- Target Compound : Contains a 4-methylphenyl group at position 2 of the spiro ring. Methyl groups enhance lipophilicity and may stabilize π-π interactions.
- G610-0077: Substituted with a 3,4-dimethylphenyl group at position 2.
- G490-0547 : Features a 4-chlorophenyl group. Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding kinetics .
Impact of Halogenation
- G490-0648 : Substituted with 3-chlorophenyl on the spiro ring. Chlorine’s inductive effects could enhance metabolic stability compared to methyl groups .
- N-[4-[[1-(cyclohexylamino)-4-(3-fluorophenyl)-3-oxo-2,4,8-triazaspiro[4.5]dec-1-en-8-yl]methyl]phenyl]ethanamide (): Incorporates a 3-fluorophenyl group. Fluorine’s small size and high electronegativity may optimize binding in hydrophobic pockets .
Variations in Acetamide Substituents
Aromatic vs. Aliphatic Modifications
- Target Compound : The acetamide is linked to a (4-methylphenyl)methyl group, combining aromatic and aliphatic characteristics. This bulky substituent may influence steric interactions.
- N-(3-ethylphenyl)-...acetamide (): Substituted with 3-ethylphenyl.
- BJ10283 : Features a 2,4-dimethoxyphenyl group. Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .
Electron-Withdrawing Groups
Physicochemical and Structural Data
The following table summarizes key parameters of the target compound and analogs:
Hypothesized Structure-Activity Relationships (SAR)
Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl in G610-0077) may enhance target selectivity by excluding off-target interactions .
Electronic Effects : Electron-withdrawing groups (Cl, CF₃) could stabilize ligand-receptor interactions via dipole-dipole forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
